2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carboxylic acid

Catalog No.
S8092870
CAS No.
M.F
C13H11FN2O2
M. Wt
246.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbox...

Product Name

2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carboxylic acid

IUPAC Name

2-[(4-fluorophenyl)methylamino]pyridine-3-carboxylic acid

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

InChI

InChI=1S/C13H11FN2O2/c14-10-5-3-9(4-6-10)8-16-12-11(13(17)18)2-1-7-15-12/h1-7H,8H2,(H,15,16)(H,17,18)

InChI Key

QDHRLKYXEBWCSE-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)NCC2=CC=C(C=C2)F)C(=O)O

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC=C(C=C2)F)C(=O)O

2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a carboxylic acid group and an amine group linked to a 4-fluorobenzyl moiety. Its molecular formula is C12H12FN2O2C_{12}H_{12}FN_2O_2 and it has a molecular weight of approximately 232.21 g/mol. The presence of the fluorine atom in the aromatic ring enhances the compound's pharmacological properties, making it a subject of interest in medicinal chemistry.

The primary reactions involving 2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carboxylic acid include:

  • Formation of Amides: The compound can react with various carboxylic acids to form amide derivatives, often through condensation reactions where water is eliminated.
  • Cross-Coupling Reactions: Utilizing nickel-catalyzed methods, this compound can participate in formal cross-coupling reactions, linking to other aryl or alkyl groups to generate more complex structures .
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, allowing for further functionalization of the molecule .

2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carboxylic acid exhibits several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity, making it potentially useful in developing new antibiotics.
  • Anticancer Activity: Some derivatives of similar compounds have shown promise in inhibiting cancer cell proliferation, indicating that this compound may also have anticancer potential .
  • Enzyme Inhibition: The structural features allow for interactions with various enzymes, potentially serving as inhibitors in biochemical pathways .

Several methods have been reported for the synthesis of 2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carboxylic acid:

  • Direct Condensation: The most straightforward method involves the reaction between 4-fluorobenzylamine and pyridine-3-carboxylic acid under acidic conditions, leading to the formation of the desired compound.
  • Multistep Synthesis: Alternatively, starting from 4-fluorobenzaldehyde, one can perform a series of reactions including reduction and amidation to achieve the final product .
  • High-Throughput Techniques: Recent advancements in synthetic chemistry allow for high-throughput experimentation to optimize reaction conditions and improve yields significantly .

The applications of 2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carboxylic acid are diverse:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for drug development targeting various diseases.
  • Chemical Probes: It can serve as a chemical probe in biological studies to elucidate mechanisms of action for specific pathways.
  • Material Science: Its unique properties may find applications in creating novel materials with specific electronic or photonic characteristics .

Interaction studies reveal that 2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carboxylic acid can bind effectively to various biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins suggest potential mechanisms for its biological effects.
  • Molecular Docking Simulations: Computational studies have been employed to predict binding affinities and orientations within target proteins, providing insights into its therapeutic potential .

Several compounds share structural similarities with 2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carboxylic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Aminopyridine-3-carboxylic acidContains an amino group and carboxylic acid on pyridineLacks the fluorinated aromatic system that enhances biological activity
4-FluorobenzylamineAromatic amine without pyridine structureSimpler structure; primarily used in organic synthesis
3-Pyridinecarboxylic acidPyridine ring with carboxylic acid but no amino groupLimited biological activity compared to compounds with amino functionalities
2-{[(3-Chlorophenyl)methyl]amino}pyridine-3-carboxylic acidSimilar structure but with chlorine instead of fluorineDifferent halogen substitution affects pharmacological properties

This comparison highlights how the incorporation of fluorine and specific functional groups contributes to the unique properties of 2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carboxylic acid, differentiating it from its analogs and enhancing its potential applications in medicinal chemistry.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

246.08045576 g/mol

Monoisotopic Mass

246.08045576 g/mol

Heavy Atom Count

18

Dates

Last modified: 02-18-2024

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